molecular formula C22H17N3O4 B11548342 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B11548342
M. Wt: 387.4 g/mol
InChI Key: WTQONOJPUHWRTK-GLAYHYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a phenylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a phenylprop-2-enoate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, amine derivatives, and substituted hydrazones

Scientific Research Applications

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL (2E)-3-PHENYLPROP-2-ENOATE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

[2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C22H17N3O4/c26-22(15-10-17-6-2-1-3-7-17)29-21-9-5-4-8-18(21)16-23-24-19-11-13-20(14-12-19)25(27)28/h1-16,24H/b15-10+,23-16+

InChI Key

WTQONOJPUHWRTK-GLAYHYRKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.